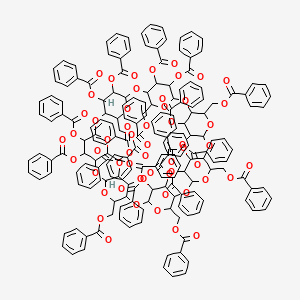
1-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2’-Deoxy-2’-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride is a synthetic nucleoside analog. It is structurally similar to cytosine, a naturally occurring nucleoside, but with modifications that enhance its stability and biological activity. This compound is primarily used in the field of medicinal chemistry, particularly in the development of antiviral and anticancer therapies .
Méthodes De Préparation
The synthesis of 1-(2’-Deoxy-2’-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of 2-deoxy-2-fluoro-D-arabinofuranose.
Glycosylation: This sugar is then glycosylated with a protected cytosine derivative under acidic conditions to form the nucleoside.
Deprotection: The protecting groups are removed to yield the free nucleoside.
Hydrochloride Formation: Finally, the nucleoside is converted to its hydrochloride salt form.
Industrial production methods often involve solid-phase synthesis techniques, which allow for the efficient and scalable production of this compound .
Analyse Des Réactions Chimiques
1-(2’-Deoxy-2’-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cytosine moiety.
Hydrolysis: Under acidic or basic conditions, the glycosidic bond can be hydrolyzed.
Common reagents used in these reactions include dichloromethane, carbon tetrachloride, pyridine, and N,N-dimethylformamide . Major products formed from these reactions include various modified nucleosides and nucleotides .
Applications De Recherche Scientifique
1-(2’-Deoxy-2’-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is used in studies of DNA and RNA structure and function.
Medicine: It has shown promise as an antiviral and anticancer agent.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(2’-Deoxy-2’-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride involves its incorporation into DNA and RNA. Once incorporated, it disrupts the normal function of these nucleic acids, leading to the inhibition of DNA synthesis and cell death. The compound targets deoxycytidine kinase (dCK), a key enzyme in the deoxyribonucleoside salvage pathway . This enzyme converts the compound into its active triphosphate form, which is then incorporated into DNA and RNA .
Comparaison Avec Des Composés Similaires
1-(2’-Deoxy-2’-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride is unique among nucleoside analogs due to its enhanced stability and biological activity. Similar compounds include:
Gemcitabine: Another nucleoside analog used in cancer therapy.
Cytarabine: Used in the treatment of leukemia.
Fludarabine: Used in the treatment of chronic lymphocytic leukemia.
Compared to these compounds, 1-(2’-Deoxy-2’-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride has a unique fluorine substitution that enhances its stability and efficacy .
Propriétés
Formule moléculaire |
C9H13ClFN3O4 |
|---|---|
Poids moléculaire |
281.67 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H12FN3O4.ClH/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16;/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16);1H/t4-,6+,7-,8-;/m1./s1 |
Clé InChI |
AOHUNXMLBSSCKF-NKCNMFRMSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F.Cl |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,6-Difluoro-4-(trifluoromethoxy)phenyl]methanol](/img/structure/B13425351.png)


![N-[8-Amino-6-(2,3-dihydro-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-7-yl)-7-fluoro-3-isoquinolinyl]-3-methyl-1-azetidinecarboxamide](/img/structure/B13425360.png)





![(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione](/img/structure/B13425394.png)
![Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13425400.png)



